Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)12-14-6-11(19-12)8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMLTQJPRIBFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-(benzo[d]dioxol-5-yl)oxazole-2-carboxylate typically follows a multi-step route involving:
- Formation of the benzo[d]dioxole intermediate or its derivative.
- Construction of the oxazole ring system.
- Introduction of the ethyl ester functional group at the 2-carboxylate position.
This approach leverages classical heterocyclic synthesis techniques, including cyclization reactions and esterification steps.
Stepwise Preparation Methodology
Formation of Benzo[d]dioxole Intermediate
The benzo[d]dioxole moiety is generally prepared by cyclization of catechol derivatives with appropriate dihalides or aldehydes under acidic or basic conditions. This step ensures the formation of the methylenedioxy bridge characteristic of the dioxole ring.
Construction of the Oxazole Ring
The oxazole ring is typically synthesized via cyclodehydration reactions involving α-haloketones or α-ketoesters with amides or related nitrogen sources. A common method includes:
- Reaction of α-haloketones with amides under reflux in solvents such as ethanol or acetonitrile.
- Cyclization promoted by dehydrating agents or mild bases.
This step is crucial for establishing the heterocyclic core of the target molecule.
Introduction of the Ethyl Ester Group
The ethyl ester at the 2-carboxylate position is introduced either by:
- Direct esterification of the corresponding carboxylic acid intermediate using ethanol and acid catalysis.
- Use of ethyl α-haloketones as starting materials in the oxazole ring formation.
Representative Synthetic Procedure (Adapted from General Methods)
Detailed Research Findings and Optimization
- Reaction Environment: Synthesis is often performed under anhydrous conditions using oven-dried glassware to prevent moisture interference, especially in cyclodehydration steps.
- Temperature Control: Reflux temperatures (typically 70-80 °C) are maintained for several hours to ensure complete ring closure and esterification.
- Catalysts and Additives: Acid catalysts like sulfuric acid or Lewis acids can enhance esterification efficiency. Molecular sieves are sometimes used to remove water and drive the reaction forward.
- Purification: Final products are purified by recrystallization from ethanol or by column chromatography using silica gel with chloroform or ethyl acetate mixtures as eluents, achieving high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield | Notes |
|---|---|---|---|
| Solvent | Ethanol, Acetonitrile, Dichloromethane | Polar solvents favor cyclization and esterification | Choice affects reaction rate and purity |
| Temperature | 0 °C to reflux (~25-80 °C) | Higher temperatures increase reaction rate but risk side reactions | Controlled heating recommended |
| Catalyst | Sulfuric acid, DMF (as catalyst for acid chloride formation) | Essential for esterification and acid chloride formation | Small amounts optimize yield |
| Reaction Time | 1 hour to overnight | Longer times improve conversion but may cause degradation | Monitoring recommended |
| Purification | Recrystallization, Column Chromatography | Critical for removing impurities | Ensures product suitability for biological testing |
Analytical Techniques for Monitoring and Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the formation of the oxazole ring and the benzo[d]dioxole moiety, and to verify esterification.
- High-Performance Liquid Chromatography (HPLC): Employed to assess purity and monitor reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Melting Point Determination: Used for solid intermediates and final products to assess purity and identity.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives such as oxazole-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid
Reduction: this compound amine or alcohol derivatives
Substitution: Various substituted oxazoles depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is primarily used as an intermediate in synthesizing novel pharmaceuticals. Its structural characteristics make it a candidate for developing anti-inflammatory and analgesic drugs. The compound's ability to modulate biological pathways is crucial in the design of therapeutics targeting specific diseases.
Case Study: Anti-inflammatory Agents
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in preclinical models. The oxazole ring structure contributes to its interaction with biological targets involved in inflammatory processes, making it a valuable scaffold for drug design .
Biological Research
Mechanistic Studies
Researchers utilize this compound to investigate various biological mechanisms. Its application in cellular assays helps elucidate the pathways involved in disease progression and treatment responses.
Case Study: Cancer Research
In cancer biology, this compound has been employed to study its effects on cell proliferation and apoptosis. Findings indicate that it can inhibit tumor growth by inducing programmed cell death in cancer cells, highlighting its potential as an anticancer agent .
Standard Reference Material
this compound serves as a standard reference material in analytical techniques such as HPLC and mass spectrometry. Its consistent properties ensure the accuracy and reliability of chemical analyses.
Environmental Studies
Toxicity and Degradation Pathways
Researchers employ this compound to assess environmental impacts and study degradation pathways of similar chemical entities. Understanding its toxicity profile aids in evaluating risks associated with chemical exposure.
Mechanism of Action
The mechanism by which Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Ethyl 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate
Structure: Replaces the oxazole ring with a 1,3,4-oxadiazole (two nitrogen atoms, one oxygen). Molecular Weight: 262.220 g/mol. Hydrogen Bonding: 0 H-bond donors, 7 H-bond acceptors. Key Differences:
- Higher hydrogen-bond acceptor count may enhance interactions with biological targets compared to the oxazole analog. Biological Relevance: Oxadiazoles are known for antimicrobial and antitumor activities, suggesting distinct pharmacological profiles compared to oxazole derivatives .
Ethyl 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Structure: Features a dihydrobenzoxazole ring with a ketone oxygen at position 2. Molecular Weight: Not explicitly stated (CAS 20068-43-3). Hydrogen Bonding: Likely 1 H-bond donor (NH in dihydro ring) and 4 H-bond acceptors. Key Differences:
5-(Benzo[d][1,3]dioxol-5-yl)-3-(Furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl Methanone
Structure: Pyrazoline core substituted with benzo[d][1,3]dioxol-5-yl and furan-2-yl groups. Molecular Weight: Not explicitly stated. Hydrogen Bonding: Estimated 1 H-bond donor (NH in pyrazoline) and 5 H-bond acceptors. Key Differences:
- The dihydropyrazoline ring confers conformational flexibility, which may enhance interaction with diverse biological targets.
- The furan and phenyl methanone groups introduce additional hydrophobic and π-π stacking interactions. Biological Activity: Pyrazoline derivatives are reported to exhibit antimicrobial properties, suggesting a different mechanism of action compared to oxazole-based compounds .
Ethyl 3-(Benzo[d][1,3]dioxol-5-yl)acrylate
Structure: Acrylate ester with a benzo[d][1,3]dioxol-5-yl substituent. Molecular Weight: Not explicitly stated. Hydrogen Bonding: 0 H-bond donors, 5 H-bond acceptors. Key Differences:
Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Structure: Dihydroisoxazole ring with a 2-chlorobenzoyl-substituted aminomethyl group. Molecular Weight: Not explicitly stated (CAS 1418287-34-9). Hydrogen Bonding: 2 H-bond donors (NH, OH) and 6 H-bond acceptors. Key Differences:
- The isoxazole ring (one oxygen, one nitrogen) offers intermediate polarity between oxazole and oxadiazole.
- Biological Activity: Isoxazole derivatives are associated with antibacterial and anti-inflammatory activities .
Comparative Analysis Table
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : CHN\O
- Molecular Weight : 233.18 g/mol
- CAS Number : 885273-88-1
- Melting Point : 127–130 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and related compounds. The compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 20 | Amoxicillin (30) |
| Escherichia coli | 17 | Amoxicillin (27) |
| Candida albicans | Moderate | Clotrimazole |
The compound demonstrated significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines have shown promising results.
Table 2: Anticancer Activity Assay Results
| Compound | Cell Line | IC (µM) | Reference Drug (IC) |
|---|---|---|---|
| This compound | HCT116 (Colorectal) | 24.5 | 29.2 (5-Fluorouracil) |
| Compound X | HCT116 | 39.9 | 29.2 |
| Compound Y | HCT116 | 35.6 | 29.2 |
These findings indicate that this compound exhibits significant cytotoxic effects against colorectal cancer cells, with an IC value lower than many reference drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzodioxole moiety significantly influence the biological activity of the compound. For instance:
- Presence of methoxy groups on the aromatic ring enhances anticancer activity.
- Substituents at specific positions on the oxazole ring can increase antimicrobial potency.
A detailed analysis of various derivatives indicates that the introduction of electron-withdrawing groups tends to improve both antibacterial and anticancer activities .
Case Studies and Research Findings
Several research articles and reviews have documented the synthesis and biological evaluation of ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole derivatives:
- Chilumula et al. conducted a comprehensive study on the antimicrobial properties of benzoxazole derivatives, including ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria .
- Research by MDPI highlighted the compound's cytotoxicity against various cancer cell lines, establishing a foundation for further development as an anticancer agent .
- A review by PMC summarized multiple studies focusing on oxazole derivatives' therapeutic potentials, emphasizing their role in drug discovery and development .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves condensation of benzo[d][1,3]dioxole derivatives with oxazole intermediates. Key steps include:
- Benzoylation : Use of benzoyl chloride or acid chlorides in solvents like dichloromethane (DCM) or toluene .
- Catalytic conditions : Reactions often require triethylamine (TEA) as a base and temperature control (e.g., room temperature for 18 hours in chloroform) .
- Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) yields pure products, with yields ranging from 44% to 75% depending on substituents .
- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Example Synthesis Table
| Reactants | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Benzo[d][1,3]dioxole + oxazole intermediate | DCM | HF·pyr2a | 44% | |
| Substituted acid chloride + pyrazole | Chloroform | TEA | 60–75% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., benzo[d][1,3]dioxol-5-yl signals at δ 6.8–7.2 ppm) .
- Mass spectrometry : LC-HRMS to confirm molecular weight (e.g., [M+H]⁺ = 467.1652) .
- X-ray crystallography : Resolves steric and electronic effects (e.g., diselane derivatives in ) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability .
Q. What functional groups influence the compound’s reactivity and biological activity?
Key functional groups include:
- Oxazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- Benzo[d][1,3]dioxole : Enhances lipophilicity and metabolic stability .
- Ethyl ester : Modulates solubility and serves as a prodrug moiety . Reactivity is governed by electronic effects (e.g., electron-withdrawing groups on oxazole) and steric hindrance from tert-butyl substituents .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., antibacterial vs. anticonvulsant) be resolved?
Contradictions arise from assay-specific conditions (e.g., bacterial strain variability or seizure models). Methodological strategies include:
- Dose-response studies : Establish EC₅₀ values under standardized protocols .
- Target validation : Use knockout models or competitive binding assays to confirm mechanism (e.g., Sirtuin inhibition in ).
- Structural analogs : Compare activity trends across derivatives (e.g., replacing amides with imines in anticonvulsant studies) .
Q. What computational approaches are used to predict interactions between this compound and biological targets?
- Molecular docking : Simulates binding to receptors (e.g., orexin receptors in ) using software like AutoDock .
- DFT calculations : Models electronic distribution to optimize substituent effects (e.g., fluorine substitution in ) .
- Pharmacophore mapping : Aligns functional groups with known anticonvulsant scaffolds (e.g., phenytoin’s aromatic and H-bond donor motifs) .
Q. How can reaction yields be improved for derivatives with bulky substituents?
Strategies include:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to reduce steric hindrance .
- Microwave-assisted synthesis : Accelerates reactions for thermally sensitive intermediates .
- Catalyst screening : Test Pd/C or gold catalysts for coupling reactions (e.g., fluoroarylation in ) .
Q. What safety protocols are critical during synthesis and handling?
- Personal protective equipment (PPE) : Use P95 respirators and chemically resistant gloves (e.g., nitrile) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., HF·pyr2a) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Data Contradiction Analysis
- Variability in antibacterial activity : Differences in bacterial membrane permeability or efflux pump expression may explain discrepancies. Standardize using CLSI guidelines .
- Divergent synthetic yields : Impurities in starting materials (e.g., acid chlorides) or moisture sensitivity can reduce yields. Pre-dry solvents and reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
